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Compound of Interest

Compound Name: Feigrisolide B

Cat. No.: B15622685

A Comparative Guide for Researchers and Drug Development Professionals

Feigrisolide B, a natural product isolated from Streptomyces griseus, has demonstrated a
range of biological activities, including antibacterial, cytotoxic, and antiviral properties. Notably,
it has been reported to possess activity against Human Enterovirus B. This guide provides a
comparative benchmark of Feigrisolide B against established inhibitors of Enterovirus B,
offering a valuable resource for researchers engaged in antiviral drug discovery and
development. While quantitative antiviral data for Feigrisolide B is not publicly available, this
document summarizes the known information and contrasts it with the well-documented
efficacy of prominent antiviral agents targeting the same viral group.

Comparative Antiviral Activity

The following table summarizes the antiviral activity of Feigrisolide B and known inhibitors
against various strains of Enterovirus B. It is important to note that specific inhibitory
concentrations (IC50/EC50) for Feigrisolide B have not been reported in the reviewed
scientific literature.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15622685?utm_src=pdf-interest
https://www.benchchem.com/product/b15622685?utm_src=pdf-body
https://www.benchchem.com/product/b15622685?utm_src=pdf-body
https://www.benchchem.com/product/b15622685?utm_src=pdf-body
https://www.benchchem.com/product/b15622685?utm_src=pdf-body
https://www.benchchem.com/product/b15622685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. IC50/EC50 Mechanism ]
Compound Virus Target . Cell Line Reference
(M) of Action
o Human Not
Feigrisolide B ] Not Reported ) Not Reported
Enterovirus B Elucidated
Capsid
Enterovirus Inhibitor (VP1
Pleconaril (various 0.002 - 3.4 hydrophobic Various [1]
serotypes) pocket
binder)
Coxsackievir Sensitive )
] Capsid ]
us B3 (strain (IC50 not o Various [1]
-~ Inhibitor
M) specified)
) <0.03 Capsid ]
Echovirus 11 o Various [1][2]
(MIC50) Inhibitor
Rupintrivir Enterovirus ~0.001 3C Protease
o RD cells [3]
(AG7088) 71 (EC50) Inhibitor
Enterovirus ) )
2.3+05 3C Protease (Biochemical
713C o [3]
(IC50) Inhibitor assay)
Protease
Human
o 0.023 (mean 3C Protease H1-Hela,
Rhinovirus o [4]
EC50) Inhibitor MRC-5
(HRV)
_ Efficient
Enterovirus o .
_ inhibition Capsid _
Vapendavir 71 (21 ) Various [5]
, (values not Binder
strains) -
specified)
) Efficient
Enterovirus
inhibition Protease )
SG85 71 (21 o Various [5]
) (values not Inhibitor
strains) -~
specified)
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://journals.asm.org/doi/pdf/10.1128/aac.43.9.2109
https://journals.asm.org/doi/pdf/10.1128/aac.43.9.2109
https://journals.asm.org/doi/pdf/10.1128/aac.43.9.2109
https://journals.asm.org/doi/abs/10.1128/aac.43.9.2109
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196404/
https://www.medchemexpress.com/rupintrivir.html
https://pubmed.ncbi.nlm.nih.gov/25199773/
https://pubmed.ncbi.nlm.nih.gov/25199773/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

The evaluation of antiviral activity against Enterovirus B typically involves cell-based assays
that measure the inhibition of virus-induced cytopathic effect (CPE), reduction in viral plaque
formation, or a decrease in viral yield. Below are detailed methodologies representative of
those used to assess the compounds cited in this guide.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring the protection
of host cells from virus-induced death.

o Cell Preparation: Host cells permissive to Enterovirus B replication (e.g., HelLa, Vero, or RD
cells) are seeded in 96-well microtiter plates at a density that allows for logarithmic growth
over the course of the experiment.

o Compound Preparation: The test compounds (Feigrisolide B and known inhibitors) are
serially diluted to various concentrations in cell culture medium.

« Infection and Treatment: The cell monolayers are infected with a standardized amount of
Enterovirus B. Following a viral adsorption period, the inoculum is removed, and the cells are
overlaid with the medium containing the different concentrations of the test compounds.

 Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period
sufficient to allow for the development of CPE in the untreated, virus-infected control wells
(typically 2-4 days).

o Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as
the MTT or MTS assay.[1] These assays measure the metabolic activity of living cells, which
is proportional to the number of viable cells.

o Data Analysis: The 50% effective concentration (EC50), defined as the concentration of the
compound that reduces the virus-induced CPE by 50%, is calculated by plotting the
percentage of cell viability against the compound concentration and fitting the data to a dose-
response curve. The 50% cytotoxic concentration (CC50), the concentration that reduces the
viability of uninfected cells by 50%, is determined in parallel to assess the compound's
toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
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Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.

Infection: Cells are infected with a dilution of Enterovirus B that produces a countable
number of plaques.

Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a
semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various
concentrations of the test compound. This semi-solid overlay restricts the spread of progeny
virus to adjacent cells, resulting in the formation of localized lesions (plagues).

Incubation and Staining: Plates are incubated until plaques are visible. The cells are then
fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

Data Analysis: The IC50 is determined as the concentration of the compound that reduces
the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus

particles.

Infection and Treatment: Cell monolayers are infected with Enterovirus B and treated with
different concentrations of the test compound as described for the CPE assay.

Harvesting: At the end of the viral replication cycle, the cells and supernatant are harvested.

Virus Titer Determination: The harvested virus is subjected to serial dilutions, which are then
used to infect fresh cell monolayers. The viral titer (e.g., as Plaque Forming Units per
milliliter, PFU/mL, or 50% Tissue Culture Infectious Dose, TCID50/mL) is determined.

Data Analysis: The IC50 is the concentration of the compound that reduces the viral yield by
50% compared to the untreated control.

Visualizing Mechanisms and Workflows
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To better understand the context of this comparison, the following diagrams illustrate a typical
experimental workflow for antiviral testing and the key signaling pathways involved in
Enterovirus B replication that are targeted by known inhibitors.
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Experimental workflow for antiviral activity screening.
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Enterovirus B replication cycle and points of inhibition.
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Logical comparison of available data.

Discussion and Future Directions

The emergence of drug-resistant viral strains and the limited number of approved antiviral
therapies for many viral infections necessitate the continued search for novel antiviral agents.
Natural products, such as Feigrisolide B, represent a promising reservoir of chemical diversity
for drug discovery. While the antiviral potential of Feigrisolide B against Enterovirus B has
been identified, a significant knowledge gap remains regarding its potency and mechanism of
action.

To fully assess the therapeutic potential of Feigrisolide B, further research is required to:
o Determine its IC50/EC50 values against a panel of Enterovirus B serotypes.

» Elucidate its specific molecular target and mechanism of action.

o Evaluate its efficacy and safety in preclinical animal models of Enterovirus B infection.

In contrast, established inhibitors like Pleconaril and Rupintrivir have been extensively studied.
Pleconaril, a capsid-binding inhibitor, prevents the uncoating of the viral genome, a crucial early
step in the replication cycle.[6] Rupintrivir targets the viral 3C protease, an enzyme essential for
processing the viral polyprotein into functional viral proteins.[3] The detailed understanding of
these mechanisms provides a clear benchmark for the evaluation of new chemical entities like
Feigrisolide B.
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This guide highlights the current state of knowledge on the anti-enteroviral activity of
Feigrisolide B in comparison to well-characterized inhibitors. The presented data and
experimental frameworks are intended to facilitate further investigation into Feigrisolide B and
aid in the broader effort to develop effective treatments for Enterovirus B infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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